molecular formula C11H14O4 B1582669 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol CAS No. 68527-74-2

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

Cat. No. B1582669
CAS RN: 68527-74-2
M. Wt: 210.23 g/mol
InChI Key: RFGCVZIIIHRESZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known as 4-Methyl-2-methoxy-1,3-dioxolane, is a synthetic organic compound with a variety of applications in the field of scientific research. Due to its unique chemical structure, it has been used in many studies, ranging from biochemical and physiological effects to the synthesis of other compounds.

Scientific Research Applications

Antioxidant Activity

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol demonstrates significant radical scavenging activities, surpassing those of trolox and α-tocopherol. It effectively protects canola oil triacylglycerides (CTG) during accelerated storage and frying, showcasing its potential as a novel phenolic antioxidant in food preservation and processing (Catel et al., 2012).

Polymer Research

The compound has been used in the synthesis and characterization of polymers. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], synthesized from glycidyl methacrylate and benzaldehyde, was explored for its thermal degradation properties. This research contributes to our understanding of polymer stability and degradation processes (Coskun et al., 1998).

Anticancer Research

The compound has been investigated for its anticancer activity, particularly in the context of T47D breast cancer cells. A study demonstrated its weak activity in inhibiting these cells, indicating its potential relevance in cancer research (Sukria et al., 2020).

Molecular Docking Studies

Molecular docking studies involving derivatives of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol have explored their interactions with various protein receptors. This research is significant in drug discovery, particularly in identifying compounds with potential inhibitory effects towards different diseases and conditions (Nair et al., 2014).

Schiff Base Synthesis

The compound is utilized in the synthesis of Schiff base compounds, which are known for their diverse applications in analytical chemistry, coordination chemistry, and catalysis. These synthesized compounds have also been tested for their antioxidant activity, contributing to the field of chemical synthesis and functional material development (Kusumaningrum et al., 2021).

properties

IUPAC Name

2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-6-14-11(15-7)8-3-4-9(12)10(5-8)13-2/h3-5,7,11-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGCVZIIIHRESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867661
Record name Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, viscous liquid; Sweet, vanilla aroma
Record name Vanillin propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

154.00 °C. @ 1.00 mm Hg
Record name 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and fat; soluble in triacetin, Soluble (in ethanol)
Record name Vanillin propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.196-1.206
Record name Vanillin propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

CAS RN

68527-74-2
Record name Vanillin propylene glycol acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68527-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vanillin propylene glycol acetal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VANILLIN PROPYLENE GLYCOL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6C2S16A8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Zhu, Z Xiao - Flavors and Fragrances in Food Processing …, 2022 - ACS Publications
Flavors and fragrances are mixtures of aroma compounds. Flavors have been widely applied to various products, such as beverages, foods, pharmaceutical preparations, and tobacco …
Number of citations: 0 pubs.acs.org
DM Fothergill, E Borras, MM McCartney… - Journal of Breath …, 2023 - iopscience.iop.org
Prolonged exposure to hyperbaric hyperoxia can lead to pulmonary oxygen toxicity (PO 2 tox). PO 2 tox is a mission limiting factor for special operations forces divers using closed-…
Number of citations: 2 iopscience.iop.org
MA Madrid Restrepo - 2022 - repositorio.uniandes.edu.co
Coffee is one of the most important, and most widely consumed drinks around the world. Fermentation is a key step in determining the quality of the final cup of coffee. Although this …
Number of citations: 2 repositorio.uniandes.edu.co
M Kucharska, W Wesołowski, S Czerczak… - Medycyna Pracy, 2016 - yadda.icm.edu.pl
Wstęp: E-papierosy są obecnie powszechnie używane, a ich sprzedaż corocznie znacząco rośnie. Jednocześnie w Polsce brakuje szczegółowych przepisów prawnych regulujących …
Number of citations: 3 yadda.icm.edu.pl

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